molecular formula C12H17F2N B1462106 [(2,6-Difluorophenyl)methyl](pentan-2-yl)amine CAS No. 1019567-51-1

[(2,6-Difluorophenyl)methyl](pentan-2-yl)amine

Cat. No.: B1462106
CAS No.: 1019567-51-1
M. Wt: 213.27 g/mol
InChI Key: OZUPGQRNVGQERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,6-Difluorophenyl)methylamine” is an organic compound with the molecular formula C12H17F2N . It has a molecular weight of 213.27 g/mol .


Molecular Structure Analysis

The molecular structure of “(2,6-Difluorophenyl)methylamine” consists of a pentan-2-yl group (a five-carbon alkyl chain with a functional group at the second carbon) attached to a methyl group, which is further attached to a 2,6-difluorophenyl group (a phenyl ring with fluorine atoms at the 2nd and 6th positions) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “(2,6-Difluorophenyl)methylamine” such as its melting point, boiling point, and density are not specified in the web search results .

Scientific Research Applications

Organic Light-Emitting Devices

Compounds with difluorophenyl-functionalized arylamines, similar in structure to the chemical , have been synthesized and applied as hole-injecting and hole-transporting layers in organic light-emitting devices (OLEDs). The incorporation of fluorinated substituents enhances the performance of OLEDs by balancing injected carriers, demonstrating their potential in electronic and photonic applications (Li et al., 2012).

Asymmetric Hydrogenations

Difluorophenyl-functionalized compounds have been used as ligands in rhodium-catalyzed asymmetric hydrogenations. The structural modification of these ligands has shown a significant impact on the enantioselectivity and efficiency of the hydrogenation process, indicating their importance in the synthesis of chiral molecules (Balogh et al., 2013).

Spectroscopic Identification

In forensic science, derivatives of cathinones structurally related to "(2,6-Difluorophenyl)methylamine" have been identified and characterized through spectroscopic methods. This research aids in the understanding of novel psychoactive substances, demonstrating the role of difluorophenyl compounds in analytical chemistry (Nycz et al., 2016).

Anticancer Drug Development

Studies on amino acetate functionalized Schiff base organotin(IV) complexes have revealed their potential as anticancer drugs. Compounds with structures similar to "(2,6-Difluorophenyl)methylamine" have shown promising cytotoxicity against various human tumor cell lines, highlighting their application in medicinal chemistry (Basu Baul et al., 2009).

These examples underscore the diverse applications of compounds related to "(2,6-Difluorophenyl)methylamine" in scientific research, from enhancing the technology behind OLEDs to contributing to the development of new anticancer drugs. Their structural features, particularly the presence of difluorophenyl groups, play a crucial role in their functional properties and applications.

Safety and Hazards

The safety and hazards associated with “(2,6-Difluorophenyl)methylamine” are not specified in the web search results .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N/c1-3-5-9(2)15-8-10-11(13)6-4-7-12(10)14/h4,6-7,9,15H,3,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUPGQRNVGQERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,6-Difluorophenyl)methyl](pentan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[(2,6-Difluorophenyl)methyl](pentan-2-yl)amine
Reactant of Route 3
Reactant of Route 3
[(2,6-Difluorophenyl)methyl](pentan-2-yl)amine
Reactant of Route 4
Reactant of Route 4
[(2,6-Difluorophenyl)methyl](pentan-2-yl)amine
Reactant of Route 5
Reactant of Route 5
[(2,6-Difluorophenyl)methyl](pentan-2-yl)amine
Reactant of Route 6
Reactant of Route 6
[(2,6-Difluorophenyl)methyl](pentan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.